Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt

Description

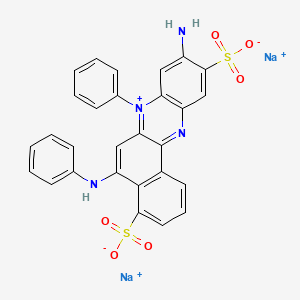

Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt (CAS: 72749-80-5) is a zwitterionic compound characterized by a phenazinium core substituted with amino, phenylamino, and two sulfonate groups. Its molecular formula is C₂₈H₁₉N₄Na₂O₆S₂, with a molar mass of 617.58 g/mol . The compound exhibits high hydrophilicity (LogP = -2.39 at pH 7.5–8.1) due to the sulfonate groups, which enhance water solubility . Key physical properties include a density of 1.493 g/cm³ at 20°C and negligible vapor pressure (0–0 Pa at 70–120°C) .

Properties

CAS No. |

72749-80-5 |

|---|---|

Molecular Formula |

C28H19N4Na2O6S2+ |

Molecular Weight |

617.6 g/mol |

IUPAC Name |

disodium;9-amino-5-anilino-7-phenylbenzo[a]phenazin-7-ium-4,10-disulfonate |

InChI |

InChI=1S/C28H20N4O6S2.2Na/c29-20-14-23-21(16-26(20)40(36,37)38)31-28-19-12-7-13-25(39(33,34)35)27(19)22(30-17-8-3-1-4-9-17)15-24(28)32(23)18-10-5-2-6-11-18;;/h1-16H,(H4,29,30,33,34,35,36,37,38);;/q;2*+1/p-1 |

InChI Key |

OKBJQVCCZCGZHD-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC=C(C=C1)NC2=CC3=[N+](C4=C(C=C(C(=C4)N)S(=O)(=O)[O-])N=C3C5=C2C(=CC=C5)S(=O)(=O)[O-])C6=CC=CC=C6.[Na+].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt typically involves multiple steps, including the formation of the phenazinium core and subsequent functionalization with amino and sulfonate groups. The reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. The process may include steps such as crystallization and purification to ensure the final product meets the required specifications for research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation states.

Reduction: Reduction reactions can be performed to modify the compound’s structure and properties.

Substitution: The compound can undergo substitution reactions, where specific groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may lead to the formation of quinone derivatives, while reduction can yield amine derivatives. Substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Antimicrobial Activity

Recent studies have highlighted the potential of benzo(a)phenazinium derivatives as antimicrobial agents, particularly against resistant strains of Mycobacterium tuberculosis. A study evaluated seven derivatives against eleven strains, revealing that one compound exhibited a minimum inhibitory concentration (MIC) between 18.3 and 146.5 µM, outperforming traditional antibiotics like rifampicin against multidrug-resistant strains .

Antitumor Properties

Benzo(a)phenazinium derivatives have shown promise as selective hypoxic cytotoxins for antitumor therapy. Research indicates that these compounds can undergo bioreduction under hypoxic conditions to form cytotoxic species, effectively targeting tumor cells while sparing normal cells . The antiproliferative activity was assessed on Caco-2 tumoral cells under both aerobic and anaerobic conditions.

Dyeing and Textile Applications

The compound is also utilized in dyeing processes for various textiles, including wool, silk, and cotton. Its dyeing properties are characterized by vibrant colors and acceptable fastness levels against light and washing. The following table summarizes the fastness properties of benzo(a)phenazinium in textile applications:

| Fastness Property | Rating (ISO Standard) |

|---|---|

| Light Fastness | 3 |

| Soaping Fastness | 1-2 |

| Perspiration Fastness | 3 |

| Oxygen Bleaching | 2-3 |

| Fastness to Seawater | 1 |

Mechanism of Action Studies

The mechanism of action of benzo(a)phenazinium compounds has been investigated through various biochemical assays. These studies demonstrate that the compounds interact with DNA and induce oxidative stress in bacterial cells, contributing to their antimicrobial effects .

Case Study 1: Antimicrobial Efficacy Against Multidrug-Resistant Tuberculosis

A comprehensive study evaluated the efficacy of a specific benzo(a)phenazinium derivative against resistant strains of M. tuberculosis. The results indicated that this compound not only inhibited growth but also showed no cross-resistance with existing anti-TB drugs, making it a promising candidate for further development .

Case Study 2: Hypoxic Cytotoxicity in Tumor Cells

In vitro experiments demonstrated that benzo(a)phenazinium derivatives selectively induced cytotoxicity in hypoxic tumor environments. This selectivity was attributed to the compounds' ability to undergo reduction under low oxygen conditions, leading to the generation of reactive oxygen species that damage cancer cells while leaving normal cells unharmed .

Mechanism of Action

The mechanism of action of Benzo(a)phenazinium, 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain proteins and enzymes, modulating their activity. This interaction can lead to various biological effects, depending on the target and context.

Comparison with Similar Compounds

Key Observations:

- Sodium Stoichiometry: The target compound’s disodium form (2:1) enhances ionic strength compared to monosodium analogs (e.g., 25641-18-3), improving solubility in polar solvents .

- The 4-sulfophenylamino group in 25641-18-3 introduces an additional sulfonate, further boosting hydrophilicity (LogP likely < -3) . Methoxy in 6837-46-3 may shift UV-Vis absorption spectra, affecting dye performance .

Physicochemical Properties

- Thermal Stability : The target’s low vapor pressure suggests stability under moderate heating (70–120°C), a trait shared with other sulfonated phenazinium salts .

- Hydrophilicity : Compounds with additional sulfonate groups (e.g., 25360-72-9) exhibit even lower LogP values, favoring aqueous applications .

Biological Activity

Benzo(a)phenazinium, specifically the compound identified as 9-amino-7-phenyl-5-(phenylamino)-4,10-disulfo-, inner salt, disodium salt, is a member of the phenazine family known for its diverse biological activities. This article provides a comprehensive overview of its biological properties, including anticancer, antimicrobial, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of Benzo(a)phenazinium can be represented as follows:

This structure features multiple functional groups that contribute to its reactivity and biological interactions.

Anticancer Activity

Benzo(a)phenazinium derivatives have been extensively studied for their anticancer properties. Research indicates that these compounds exhibit selective cytotoxicity against various cancer cell lines.

Key Findings:

- Cytotoxicity : Studies show that derivatives demonstrate IC50 values ranging from 1 to 10 μM against cell lines such as HeLa, A549, MCF-7, and HL-60 .

- Mechanism of Action : The primary mechanism involves the inhibition of topoisomerase I and II, leading to the stabilization of DNA cleavage complexes and induction of apoptosis in cancer cells .

- Lysosomal Targeting : Recent investigations highlight that certain derivatives selectively target lysosomes in cancer cells, causing lysosomal membrane permeabilization (LMP), which is associated with increased reactive oxygen species (ROS) levels .

Antimicrobial Activity

In addition to anticancer properties, Benzo(a)phenazinium derivatives have shown significant antimicrobial activity.

Research Insights:

- Tuberculosis Resistance : A study evaluated the compound's efficacy against multiple strains of Mycobacterium tuberculosis, revealing that specific derivatives possess minimum inhibitory concentrations (MICs) between 18.3 and 146.5 µM , outperforming traditional treatments like rifampicin for some resistant strains .

- Mechanism : The antimicrobial action appears to be linked to oxidative stress induction within bacterial cells .

Comparative Biological Activity Table

| Activity Type | Cell Lines/Organisms | IC50 Values (μM) | Mechanism of Action |

|---|---|---|---|

| Anticancer | HeLa, A549, MCF-7, HL-60 | 1 - 10 | Topoisomerase I & II inhibition |

| Antimicrobial | M. tuberculosis strains | 18.3 - 146.5 | Induction of oxidative stress |

| Selective Cytotoxicity | RKO (colorectal), MCF7 (breast) | Variable | Lysosomal membrane permeabilization |

Case Studies

- Study on Hypoxic Conditions : Research demonstrated that benzo[a]phenazine derivatives can selectively target hypoxic tumor environments, enhancing their cytotoxic effects under anaerobic conditions. This selectivity is crucial for developing effective cancer therapies aimed at solid tumors .

- Phenoxazine Derivatives : A comparative study on benzo[a]phenoxazine compounds showed that they significantly reduce cell proliferation in cancer-derived cell lines while sparing non-neoplastic cells. This highlights their potential as targeted cancer therapies .

Q & A

Basic Research Questions

Q. What are the key structural and spectroscopic characteristics of this compound, and how can they be validated experimentally?

- Methodology :

- Structural Analysis : Use X-ray crystallography or NMR (¹H, ¹³C) to confirm the planar phenazinium core, substituent positions (e.g., amino, phenylamino groups), and sulfonate groups. Computational tools like DFT can predict vibrational spectra for comparison with experimental IR/Raman data .

- Spectroscopic Validation : UV-Vis spectroscopy (e.g., λmax ~500–600 nm for phenazinium dyes) and fluorescence emission profiles can confirm π→π* transitions and charge-transfer interactions. Compare with reference data for similar dyes like Acid Blue 59 .

Q. What synthetic routes are recommended for preparing this compound, and how can purity be optimized?

- Methodology :

- Condensation Reactions : React 9-aminophenazine derivatives with phenyl isocyanate or sulfonated aryl amines under acidic conditions. Catalysts like p-toluenesulfonic acid improve yield .

- Purification : Use column chromatography (silica gel, eluting with methanol/chloroform) or recrystallization from ethanol-water mixtures. Monitor purity via HPLC (C18 column, acetonitrile/water gradient) .

Advanced Research Questions

Q. How does this compound interact with nucleic acids, and what experimental techniques can elucidate binding mechanisms?

- Methodology :

- Intercalation Studies : Employ UV-Vis titration (hypochromic/bathochromic shifts) and fluorescence quenching assays to detect binding to dsDNA/ssRNA (e.g., poly-A). Compare with Safranin T, a phenazinium dye known to intercalate RNA .

- Thermodynamic Analysis : Use isothermal titration calorimetry (ITC) to calculate binding constants (Kb ~10⁴–10⁶ M⁻¹) and entropy/enthalpy changes. Circular dichroism (CD) can track conformational changes in nucleic acids .

Q. What strategies can modify the compound’s substituents to enhance its bioactivity or selectivity?

- Methodology :

- Structure-Activity Relationship (SAR) : Introduce electron-withdrawing groups (e.g., -NO2) at the phenylamino position to increase intercalation strength. Replace sulfonate groups with carboxylates to alter solubility .

- Computational Modeling : Perform molecular docking (AutoDock/Vina) to predict interactions with target biomolecules (e.g., hemoglobin, RNA polymerase). Validate with in vitro cytotoxicity assays (e.g., MTT on HeLa cells) .

Q. What are the potential toxicological impacts of this compound, and how can they be assessed?

- Methodology :

- Protein Interaction Studies : Use UV-Vis and fluorescence spectroscopy to monitor hypochromicity in the Soret band of hemoglobin (Hb), indicating ground-state complex formation. Confirm via Förster resonance energy transfer (FRET) .

- Environmental Toxicity : Conduct zebrafish embryo assays (FET) to evaluate developmental toxicity (LC50). Measure biodegradability via OECD 301D dissolved organic carbon (DOC) test .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.